6-Chloro-[3,4'-bipyridine]-5-carbonitrile
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Overview
Description
6-Chloro-[3,4’-bipyridine]-5-carbonitrile is a chemical compound belonging to the bipyridine family, characterized by the presence of two pyridine rings connected via a carbon-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-[3,4’-bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura coupling, which uses palladium catalysts to facilitate the reaction between a halogenated pyridine and a boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of bipyridine derivatives, including 6-Chloro-[3,4’-bipyridine]-5-carbonitrile, often employs large-scale coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-[3,4’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Coupling Reactions: It can form larger molecules through coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium amide or thiolates in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bipyridine derivatives, while oxidation and reduction reactions can lead to changes in the electronic properties of the compound .
Scientific Research Applications
6-Chloro-[3,4’-bipyridine]-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 6-Chloro-[3,4’-bipyridine]-5-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors, through coordination bonds or non-covalent interactions. The compound’s ability to form stable complexes with metal ions is a key aspect of its activity, influencing various biochemical pathways and cellular processes .
Comparison with Similar Compounds
6-Bromo-6’-chloro-[3,3’-bipyridine]: Similar in structure but with a bromine atom instead of a nitrile group.
2,2’-Bipyridine: Lacks the chlorine and nitrile groups, making it less reactive in certain chemical reactions.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, affecting its coordination chemistry and applications
Uniqueness: 6-Chloro-[3,4’-bipyridine]-5-carbonitrile stands out due to its specific functional groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and materials science .
Properties
IUPAC Name |
2-chloro-5-pyridin-4-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3/c12-11-9(6-13)5-10(7-15-11)8-1-3-14-4-2-8/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWUUBRRAZTHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876620 |
Source
|
Record name | [3,4'-BIPYRIDINE]-5-CARBONITRILE,6-CHLORO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70959-58-9 |
Source
|
Record name | [3,4'-BIPYRIDINE]-5-CARBONITRILE,6-CHLORO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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